N~1~-(2,4-dichlorophenyl)ethanediamide
Overview
Description
“N~1~-(2,4-dichlorophenyl)ethanediamide” is a chemical compound with the molecular formula C8H6Cl2N2O2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N~1~-(2,4-dichlorophenyl)ethanediamide” can be deduced from its molecular formula, C8H6Cl2N2O2 . It likely contains a central ethanediamide group (a two-carbon chain with amide groups on both ends), with a 2,4-dichlorophenyl group attached to one of the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. The presence of the amide groups in “N~1~-(2,4-dichlorophenyl)ethanediamide” suggests that it might form hydrogen bonds, which could affect its solubility and reactivity. The dichlorophenyl group is likely to make the compound relatively non-polar .Scientific Research Applications
Summary of the Application
N~1~-(2,4-dichlorophenyl)ethanediamide has been used in the synthesis of a novel peripherally restricted cannabinoid-1 receptor antagonist .
Results or Outcomes
The resulting compound exhibited potent CB1R activity and a desired tPSA value over 90 Å 2, a threshold considered to possess a low probability to cross the blood-brain barrier (BBB). This compound showed significant weight-loss efficacy in diet-induced obese mice .
Application in Proteomics Research
Summary of the Application
N~1~-(2,4-dichlorophenyl)ethanediamide is a specialty product used for proteomics research .
Results or Outcomes
The outcomes of this application are not specified in the available resources .
Application in Chemical Analysis
Summary of the Application
N~1~-(2,4-dichlorophenyl)ethanediamide, also known as Ethanone, 1-(2,4-dichlorophenyl)-, is a chemical compound with the molecular formula C8H6Cl2O . It is used in chemical analysis and research .
Results or Outcomes
The outcomes of this application are not specified in the available resources .
Application in Chemical Analysis
Summary of the Application
N~1~-(2,4-dichlorophenyl)ethanediamide, also known as Ethanone, 1-(2,4-dichlorophenyl)-, is a chemical compound with the molecular formula C8H6Cl2O . It is used in chemical analysis and research .
Results or Outcomes
The outcomes of this application are not specified in the available resources .
properties
IUPAC Name |
N'-(2,4-dichlorophenyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-2-6(5(10)3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMMVGFIMJWMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377585 | |
Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,4-dichlorophenyl)ethanediamide | |
CAS RN |
17738-96-4 | |
Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.